molecular formula C10H10BrN B12077801 (6-Bromo-1H-inden-3-yl)methanamine

(6-Bromo-1H-inden-3-yl)methanamine

Cat. No.: B12077801
M. Wt: 224.10 g/mol
InChI Key: MWZISWCRNDFDEZ-UHFFFAOYSA-N
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Description

(6-Bromo-1H-inden-3-yl)methanamine is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 6th position and an amine group attached to the methylene bridge makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-inden-3-yl)methanamine typically involves the bromination of indene followed by the introduction of the methanamine group. One common method is as follows:

    Bromination of Indene: Indene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Amination: The brominated indene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1H-inden-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

(6-Bromo-1H-inden-3-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of various pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indene derivatives.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (6-Bromo-1H-inden-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The presence of the bromine atom and the amine group allows the compound to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazol-3-amine: Another indene derivative with similar structural features but different functional groups.

    Indole-3-acetic acid: A plant hormone with a similar indene backbone but different substituents.

Uniqueness

(6-Bromo-1H-inden-3-yl)methanamine is unique due to the presence of the bromine atom at the 6th position and the methanamine group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

(5-bromo-3H-inden-1-yl)methanamine

InChI

InChI=1S/C10H10BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h2-5H,1,6,12H2

InChI Key

MWZISWCRNDFDEZ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C1C=C(C=C2)Br)CN

Origin of Product

United States

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